

# Spectroscopic Profile of 2-Phenylhexane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenylhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon **2-phenylhexane** (C<sub>12</sub>H<sub>18</sub>). The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of **2-phenylhexane** in research and development settings.

## Spectroscopic Data Summary

The empirical formula of **2-phenylhexane** is C<sub>12</sub>H<sub>18</sub>, and its molecular weight is 162.27 g/mol. The spectroscopic data presented below are consistent with its structure, which features a phenyl group attached to the second carbon of a hexane chain.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in **2-phenylhexane**.

Chemical Shift ( $\delta$ ) ppm	Splitting Pattern	Integration	Assignment
7.28 - 7.15	multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
2.75	sextet	1H	Methine proton (-CH)
1.60	multiplet	2H	Methylene protons (-CH <sub>2</sub> ) adjacent to CH
1.35 - 1.20	multiplet	4H	Methylene protons (-CH <sub>2</sub> )
1.20	doublet	3H	Methyl protons (-CH <sub>3</sub> ) attached to CH
0.85	triplet	3H	Terminal methyl protons (-CH <sub>3</sub> )

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
147.1	Quaternary aromatic carbon (C-ipso)
128.2	Aromatic carbons (C-ortho, C-meta)
126.8	Aromatic carbon (C-para)
40.0	Methine carbon (-CH)
36.8	Methylene carbon (-CH <sub>2</sub> )
31.8	Methylene carbon (-CH <sub>2</sub> )
22.9	Methylene carbon (-CH <sub>2</sub> )
21.0	Methyl carbon (-CH <sub>3</sub> ) attached to CH
14.1	Terminal methyl carbon (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080 - 3030	Medium	Aromatic C-H stretch
2955 - 2850	Strong	Aliphatic C-H stretch
1605, 1495	Medium	Aromatic C=C ring stretch
1455	Medium	Aliphatic C-H bend
760, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
162	25	Molecular ion [M] <sup>+</sup>
105	100	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup> (loss of C <sub>4</sub> H <sub>9</sub> )
91	80	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (phenyl cation)
43	40	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (propyl cation)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### NMR Spectroscopy

**Sample Preparation:** A sample of **2-phenylhexane** (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**Instrumentation and Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

- <sup>1</sup>H NMR: Spectra are acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- <sup>13</sup>C NMR: Spectra are acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum.

**Data Processing:** The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

### Infrared (IR) Spectroscopy

**Sample Preparation:** A thin film of neat **2-phenylhexane** is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

**Instrumentation and Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

**Data Processing:** The resulting interferogram is converted to a spectrum of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ) via Fourier transformation.

## Mass Spectrometry (MS)

**Sample Preparation:** A dilute solution of **2-phenylhexane** is prepared in a volatile organic solvent such as dichloromethane or hexane (approximately 1  $\mu\text{g/mL}$ ).

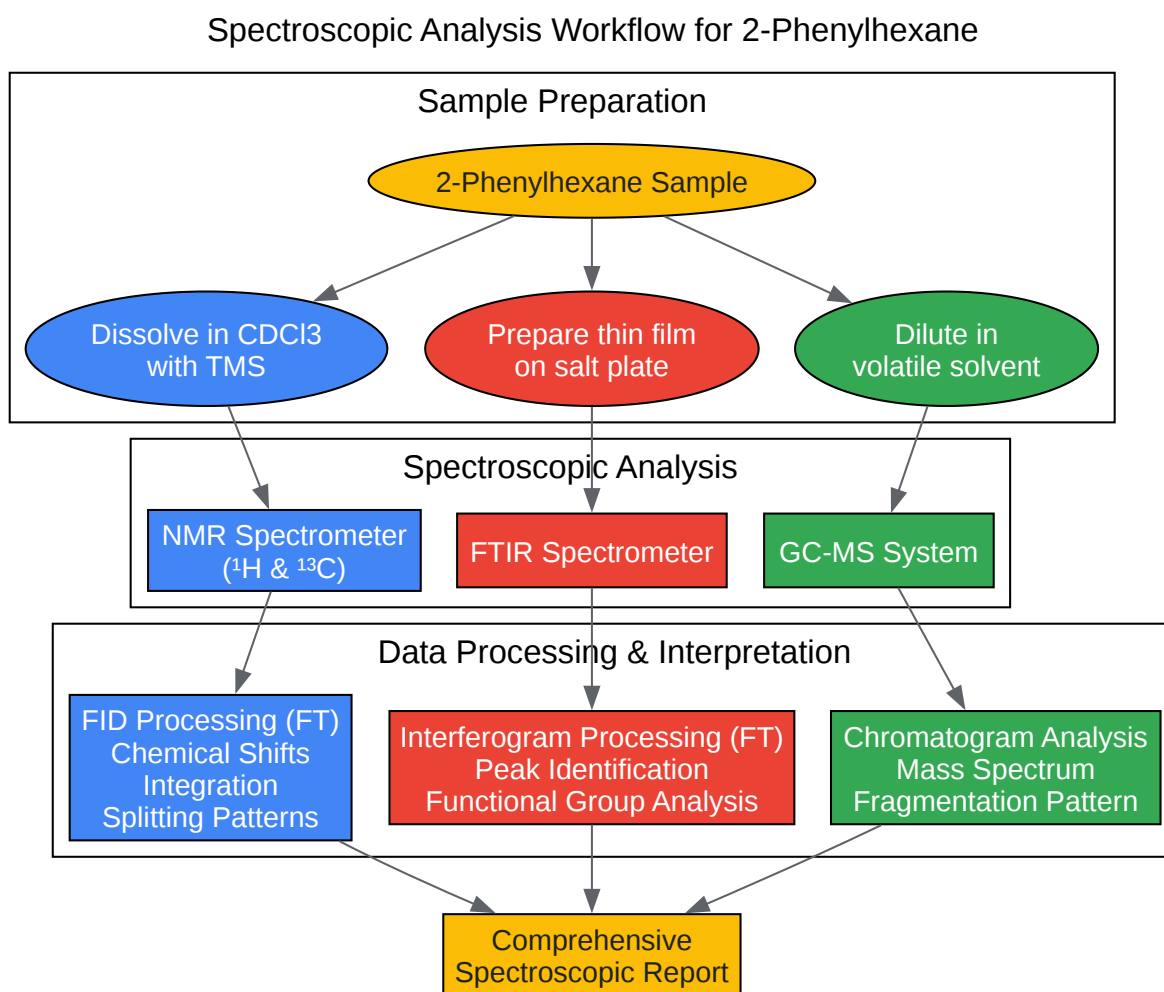
**Instrumentation and Data Acquisition:** The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

- **Gas Chromatography (GC):** A 1  $\mu\text{L}$  aliquot of the sample solution is injected into the GC, which is equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ). The oven temperature is programmed to ramp from an initial temperature (e.g., 50  $^{\circ}\text{C}$ ) to a final temperature (e.g., 250  $^{\circ}\text{C}$ ) to ensure separation of the analyte from any impurities. Helium is used as the carrier gas.
- **Mass Spectrometry (MS):** The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is used to generate ions. The mass analyzer is set to scan a mass range of  $m/z$  40-300.

**Data Processing:** The data system acquires and stores the mass spectrum for each chromatographic peak. The mass spectrum of **2-phenylhexane** is identified based on its retention time and compared to spectral libraries for confirmation.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-phenylhexane**.



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